3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine
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Overview
Description
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting with the preparation of the oxadiazole and thienopyrimidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include phosphorus oxychloride (POCl₃), potassium hydroxide (KOH), and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce reduced forms of the thienopyrimidine ring .
Scientific Research Applications
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer, antifungal, and antibacterial activities
Biological Research: The compound is used to investigate various biological pathways and molecular targets, such as NF-κB signaling in cancer cells.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its diverse biological properties
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and cell survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole: This compound also features an oxadiazole ring and has shown anticancer activity.
(5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Another oxadiazole derivative with different biological properties.
Uniqueness
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is unique due to its combination of oxadiazole, thienopyrimidine, and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C14H15N5OS |
---|---|
Molecular Weight |
301.37 g/mol |
IUPAC Name |
2-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H15N5OS/c1-9-17-18-14(20-9)10-3-2-5-19(7-10)13-12-11(4-6-21-12)15-8-16-13/h4,6,8,10H,2-3,5,7H2,1H3 |
InChI Key |
RLYRFMQTCQDVAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2CCCN(C2)C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
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